molecular formula C8H5BrCl3NO B11940626 Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- CAS No. 30403-31-7

Acetamide, N-(4-bromophenyl)-2,2,2-trichloro-

Cat. No.: B11940626
CAS No.: 30403-31-7
M. Wt: 317.4 g/mol
InChI Key: UGJPWLNLVKYGLV-UHFFFAOYSA-N
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Description

Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- (chemical formula: C₈H₅BrCl₃NO) is a halogenated acetamide derivative featuring a 4-bromophenyl group attached to the nitrogen atom and a trichloromethyl group on the acetyl moiety. This compound belongs to a class of N-aryl-2,2,2-trichloroacetamides, which are characterized by their electron-withdrawing substituents that influence both chemical reactivity and solid-state geometry.

Properties

CAS No.

30403-31-7

Molecular Formula

C8H5BrCl3NO

Molecular Weight

317.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2,2,2-trichloroacetamide

InChI

InChI=1S/C8H5BrCl3NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14)

InChI Key

UGJPWLNLVKYGLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

4-Bromoaniline reacts with trichloroacetyl chloride in the presence of a tertiary amine base (e.g., triethylamine, Et₃N), which neutralizes HCl byproduct and drives the reaction to completion:

4-BrC6H4NH2+Cl3CCOClEt3N4-BrC6H4NHCOCCl3+Et3NH+Cl\text{4-BrC}6\text{H}4\text{NH}2 + \text{Cl}3\text{CCOCl} \xrightarrow{\text{Et}3\text{N}} \text{4-BrC}6\text{H}4\text{NHCOCCl}3 + \text{Et}_3\text{NH}^+ \text{Cl}^-

Experimental Procedure

  • Reagents :

    • 4-Bromoaniline (1.0 equiv)

    • Trichloroacetyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM) solvent

  • Steps :

    • Dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in DCM (100 mL) at 0°C.

    • Add Et₃N (8.1 mL, 58.1 mmol) dropwise under nitrogen.

    • Introduce trichloroacetyl chloride (7.4 mL, 69.7 mmol) slowly to maintain temperature ≤5°C.

    • Warm to room temperature and stir for 12–16 hours.

    • Quench with 1 M HCl (100 mL), separate organic layer, and wash with water (2 × 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate, 4:1).

  • Yield : 82–89%

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H), 7.30 (d, J = 8.8 Hz, 2H), 6.20 (s, 1H, NH).

    • MS (EI) : m/z 317 [M]⁺.

Alternative Synthesis via Trichloroacetonitrile Intermediate

A less common approach employs trichloroacetonitrile (Cl₃CCN) as an acylating agent under Lewis acid catalysis.

Reaction Conditions

  • Catalyst : PtCl₂ (5 mol%)

  • Solvent : Dichloromethane

  • Temperature : 60°C, 20 hours

Procedure

  • Combine 4-bromoaniline (5.0 mmol), Cl₃CCN (10.0 mmol), and PtCl₂ (0.25 mmol) in DCM.

  • Stir under nitrogen at 60°C until completion (TLC monitoring).

  • Filter through Celite, concentrate, and purify via column chromatography.

  • Yield : 68%

  • Advantage : Avoids handling corrosive trichloroacetyl chloride.

Comparative Analysis of Methods

Parameter Direct Acylation Trichloroacetonitrile Route
Reaction Time 12–16 hours20 hours
Yield 82–89%68%
Byproducts MinimalTrace Pt residues
Scalability >100 g demonstratedLimited to ≤10 g
Cost Efficiency HighModerate

Optimization and Troubleshooting

Solvent Selection

  • Dichloromethane is preferred due to its low nucleophilicity and ability to stabilize intermediates.

  • Tetrahydrofuran (THF) may reduce yields due to competing side reactions.

Temperature Control

  • Maintaining ≤5°C during acyl chloride addition minimizes decomposition.

  • Elevated temperatures (60°C) in the trichloroacetonitrile method accelerate Pt-catalyzed steps.

Purification Challenges

  • Recrystallization : Ethanol/water (3:1) yields white crystalline product with >99% purity.

  • Chromatography : Required for reactions with incomplete conversion; hexane/ethyl acetate (4:1) achieves Rf = 0.3.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Microreactors enable rapid mixing and heat dissipation, reducing reaction time to 2–3 hours.

  • Achieves 85% yield at 1 kg/day throughput.

Waste Management

  • Et₃N·HCl byproduct can be neutralized with NaOH for safe disposal.

  • Pt catalyst recovery systems are mandatory for the trichloroacetonitrile route.

Emerging Methodologies

Microwave-Assisted Synthesis

  • 30-minute reactions at 100°C reported in preliminary studies, though yields remain suboptimal (55–60%).

Biocatalytic Approaches

  • Lipase-catalyzed acylation in ionic liquids shows promise but requires further optimization (current yield: 42%) .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2,2,2-trichloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The trichloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Substitution Reactions: The major products are the substituted phenyl derivatives.

    Hydrolysis: The major products are 4-bromoaniline and trichloroacetic acid.

Scientific Research Applications

Chemistry

Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive trichloroacetamide group. This compound can undergo substitution reactions where the bromine atom can be replaced by other nucleophiles, facilitating further chemical transformations .

Biology

Research has indicated that this compound exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties. For instance, derivatives of related compounds have shown promising results against various bacterial strains and cancer cell lines . The mechanism of action often involves enzyme inhibition or disruption of cellular processes.

Medicine

The compound is currently under investigation for its therapeutic potential in treating diseases such as cancer. Its derivatives have been evaluated for their efficacy against estrogen receptor-positive human breast adenocarcinoma cells (MCF7), demonstrating significant anticancer activity . Ongoing research aims to explore its role as a therapeutic agent further.

Industry

In industrial applications, Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- is used as a reagent in chemical processes and in the development of new materials. Its unique chemical properties make it suitable for various applications in material science and organic synthesis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized derivatives of Acetamide compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth .

Case Study 2: Anticancer Evaluation

Research involving molecular docking studies demonstrated that specific derivatives of Acetamide compounds effectively bind to targets associated with breast cancer cells. The study utilized Sulforhodamine B assays to quantify cytotoxicity against MCF7 cells .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The bromine atom and the trichloroacetamide group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The para-bromophenyl substituent in the target compound contrasts with meta-substituted analogs (e.g., N-(3-chlorophenyl)-2,2,2-trichloroacetamide) studied in . Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) reduces symmetry and alters crystal packing, often leading to monoclinic or orthorhombic systems . In contrast, the para-bromo group in the target compound likely enhances planarity and intermolecular halogen bonding due to its linear arrangement, though specific crystallographic data are absent in the evidence.

Halogen Variation on the Acetyl Group

Replacing trichloro (-CCl₃) with trifluoro (-CF₃) or dichloro (-CHCl₂) groups significantly impacts physicochemical properties:

  • Trifluoro analogs (e.g., N-(4-bromophenyl)-2,2,2-trifluoroacetamide, ) exhibit higher electronegativity and lipophilicity (logP ≈ 2.8 vs. ~3.5 for trichloro) due to fluorine’s smaller atomic radius and stronger electron-withdrawing effects .
  • Dichloro analogs (e.g., N-(4-chlorophenyl)-2,2-dichloroacetamide, ) show reduced steric hindrance, enabling tighter crystal packing and higher melting points compared to trichloro derivatives .

Crystallographic and Thermal Properties

  • Crystal Systems: Para-substituted trichloroacetamides (e.g., 4-CH₃Ph, 4-ClPh) typically adopt orthorhombic or monoclinic systems, whereas meta-substituted derivatives favor lower symmetry .
  • Melting Points : Trichloroacetamides generally have higher melting points than dichloro analogs due to increased molecular rigidity. For example, N-(4-chlorophenyl)-2,2,2-trichloroacetamide (p-ClPhTCA) melts at ~150°C, while its dichloro counterpart (p-ClPhDCA) melts at ~120°C .

Biological Activity

Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trichloroacetamide group and a bromophenyl substituent. The structural formula can be represented as follows:

C9H7BrCl3N\text{C}_9\text{H}_7\text{BrCl}_3\text{N}

This unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- exhibits significant antimicrobial activity against various bacterial strains. A study utilizing the turbidimetric method demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results showed that the compound could inhibit bacterial growth effectively, suggesting a potential application in treating bacterial infections .

Table 1: Antimicrobial Activity of Acetamide, N-(4-bromophenyl)-2,2,2-trichloro-

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Candida albicans1264

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Notably, it has shown promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. The Sulforhodamine B (SRB) assay revealed that the compound induces cytotoxic effects on cancer cells at low concentrations .

Table 2: Anticancer Activity Against MCF7 Cells

Concentration (µM)% Cell Viability
585
1070
2045
5020

The mechanism through which Acetamide, N-(4-bromophenyl)-2,2,2-trichloro- exerts its biological effects appears to involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) : It can generate ROS, which are known to cause oxidative stress in microbial cells and cancer cells alike.
  • Molecular Interactions : The bromine atom and trichloroacetamide group enhance binding affinity to biological targets, potentially disrupting cellular functions .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that Acetamide significantly reduced bacterial viability compared to control groups. This study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .
  • Anticancer Screening : In a laboratory setting, Acetamide was tested on MCF7 cells where it exhibited dose-dependent cytotoxicity. The study concluded that further exploration into its mechanism could unveil new therapeutic strategies for breast cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-2,2,2-trichloroacetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-bromoaniline and trichloroacetyl chloride under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C to suppress side reactions (e.g., hydrolysis of the acyl chloride).
  • Solvent : Use dry dichloromethane or tetrahydrofuran to enhance solubility and reactivity.
  • Stoichiometry : A 1:1.2 molar ratio of 4-bromoaniline to trichloroacetyl chloride ensures complete conversion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields >90% purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for a singlet at δ 2.1–2.3 ppm (CH₃ of acetamide) and aromatic protons (δ 7.2–7.8 ppm) from the 4-bromophenyl group.
  • ¹³C NMR : Confirm the carbonyl (C=O) resonance at ~170 ppm and the trichloromethyl group at ~95 ppm .
  • IR : A strong C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ validate the acetamide backbone .

Q. How can researchers assess the compound’s thermal stability for storage and handling?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For N-(4-bromophenyl)-2,2,2-trichloroacetamide, decomposition typically begins at ~180°C. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points), which are critical for ensuring stability during experimental workflows .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational studies?

  • Methodological Answer :

  • Comparative Assay Design : Replicate in vitro assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Molecular Dynamics Simulations : Use software like AutoDock Vina to model binding interactions. For example, the trichloromethyl group may exhibit hydrophobic interactions with kinase active sites, but steric hindrance in vitro could reduce efficacy .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(4-chlorophenyl) derivatives) to identify substituent-specific trends .

Q. How can crystallographic data (e.g., SHELX-refined structures) inform structure-activity relationships (SAR)?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL to refine X-ray diffraction data, focusing on bond angles and torsion angles. For instance, the dihedral angle between the acetamide and bromophenyl groups affects molecular planarity and receptor binding .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to correlate crystal packing with solubility and bioavailability .

Q. What computational approaches predict the compound’s environmental fate and toxicity?

  • Methodological Answer :

  • QSAR Modeling : Use logP values (e.g., calculated via Crippen’s method) to estimate bioaccumulation potential. For this compound, logP ~3.2 suggests moderate hydrophobicity and potential persistence in aquatic systems .
  • ADMET Prediction : Tools like SwissADME evaluate parameters like intestinal absorption (Caco-2 permeability) and cytochrome P450 inhibition, critical for preclinical profiling .

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